N-[1-(2-methoxyethyl)piperidin-4-yl]cyclohexanecarboxamide
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Overview
Description
N-[1-(2-methoxyethyl)piperidin-4-yl]cyclohexanecarboxamide is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring, which is a common motif in many pharmacologically active molecules, and a cyclohexanecarboxamide group, which contributes to its chemical stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(2-methoxyethyl)piperidin-4-yl]cyclohexanecarboxamide typically involves the reaction of 1-(2-methoxyethyl)piperidine with cyclohexanecarboxylic acid chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: N-[1-(2-methoxyethyl)piperidin-4-yl]cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The methoxyethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of N-oxides.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of derivatives with different functional groups.
Scientific Research Applications
N-[1-(2-methoxyethyl)piperidin-4-yl]cyclohexanecarboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(2-methoxyethyl)piperidin-4-yl]cyclohexanecarboxamide involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors in the central nervous system, potentially modulating neurotransmitter release and receptor activity. The compound may also influence cellular pathways involved in signal transduction and gene expression .
Comparison with Similar Compounds
- N-(1-(2-methoxyethyl)piperidin-4-yl)cyclopentanecarboxamide
- N-(1-(2-methoxyethyl)piperidin-4-yl)cycloheptanecarboxamide
- N-(1-(2-methoxyethyl)piperidin-4-yl)benzamide
Comparison: N-[1-(2-methoxyethyl)piperidin-4-yl]cyclohexanecarboxamide is unique due to its specific combination of the piperidine and cyclohexanecarboxamide groups, which confer distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable candidate for further research and development .
Properties
IUPAC Name |
N-[1-(2-methoxyethyl)piperidin-4-yl]cyclohexanecarboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O2/c1-19-12-11-17-9-7-14(8-10-17)16-15(18)13-5-3-2-4-6-13/h13-14H,2-12H2,1H3,(H,16,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAHZARLIQXHTCK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCC(CC1)NC(=O)C2CCCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.39 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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